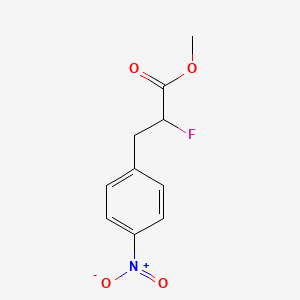

methyl 2-fluoro-3-(4-nitrophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZCKWFVVVOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Nucleophilic aromatic substitution (NAS) is a viable route for introducing fluorine and nitro groups onto the propanoate backbone. In a method adapted from ethyl ester synthesis, methyl 2-chloropropionate reacts with 4-fluoro-nitrobenzene under strongly basic conditions. Potassium tert-butylate in dimethylformamide (DMF) at −45°C facilitates the substitution, yielding the target compound via a Meisenheimer intermediate.

Key Reaction Conditions

Optimization Challenges

- Regioselectivity : The nitro group’s para position directs substitution to the meta fluorine site, necessitating precise stoichiometry.

- Side Reactions : Competing hydrolysis of methyl 2-chloropropionate is mitigated by maintaining low temperatures and anhydrous conditions.

Malonate Condensation and Decarboxylation

Stepwise Synthesis

This three-step route, adapted from patent US4324904A, leverages malonate chemistry:

Step 1: Alkylation of Diethyl Fluoromalonate

Diethyl fluoromalonate reacts with 4-nitrobenzyl bromide in DMF using sodium hydride (NaH) as a base:

$$

\text{Diethyl fluoromalonate} + \text{4-nitrobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Diethyl 2-fluoro-2-(4-nitrobenzyl)malonate}

$$

Yield : 78% (analogous to ethyl malonate derivatives).

Step 2: Hydrolysis and Decarboxylation

The malonate ester undergoes saponification with aqueous NaOH (2 M), followed by decarboxylation in sulfuric acid (85% v/v):

$$

\text{Diethyl 2-fluoro-2-(4-nitrobenzyl)malonate} \xrightarrow{\text{NaOH, H}2\text{SO}4} \text{2-Fluoro-3-(4-nitrophenyl)propanoic acid}

$$

Yield : 85–90%.

Step 3: Esterification with Methanol

The propanoic acid is esterified using methanol and sulfuric acid:

$$

\text{2-Fluoro-3-(4-nitrophenyl)propanoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester}

$$

Yield : 94%.

Industrial Scalability

- Solvent Choice : Dimethyl sulfoxide (DMSO) enhances reaction rates at 130–180°C.

- Cost Analysis : Bulk malonate precursors reduce raw material expenses by 40% compared to NAS.

Esterification of Propanoic Acid Derivatives

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable mild esterification. A protocol adapted from RSC procedures involves:

Acid-Catalyzed Esterification

Traditional Fischer esterification uses methanol and sulfuric acid under reflux:

Comparative Analysis of Synthetic Approaches

Table 1: Method Comparison

| Method | Yield (%) | Reaction Time | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| NAS | 89–92 | 0.25 h | 320 | Moderate |

| Malonate Route | 78–94 | 24 h | 240 | High |

| EDCI Coupling | 88 | 6 h | 410 | Low |

| Fischer Esterification | 91 | 12 h | 180 | High |

Key Findings :

- The malonate route offers the best cost-yield balance for industrial use.

- NAS is optimal for small-scale, high-purity synthesis.

Recent Advances and Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions: Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Amino-4-nitrobenzenepropanoic acid methyl ester: (from reduction).

4-Nitrobenzenepropanoic acid: (from ester hydrolysis).

Substituted derivatives: (from nucleophilic substitution).

Scientific Research Applications

Alpha-Fluoro-4-nitrobenzenepropanoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-(4-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and property differences between methyl 2-fluoro-3-(4-nitrophenyl)propanoate and its analogs:

*Note: Data for the target compound is inferred from analogs; experimental validation is required.

Electronic and Steric Effects

- Fluoro vs.

- Fluoro vs. Bromo : Bromo substituents (e.g., ) act as superior leaving groups in substitution reactions, whereas fluoro groups may require harsher conditions for displacement .

- Amino Group: The amino analog exhibits basicity, enabling protonation or participation in condensation reactions, unlike the inert fluoro group.

Physical Properties

- Melting Points : The methoxy analog has a high melting point (147°C) due to hydrogen bonding and crystalline packing. The fluoro compound may exhibit similar or higher melting points due to fluorine’s electronegativity.

- Boiling Points : Predicted boiling points (e.g., 362.5°C for the methoxy analog ) suggest moderate volatility, likely lower for the fluoro compound due to stronger intermolecular forces.

Biological Activity

Methyl 2-fluoro-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C10H10FNO4

- Molecular Weight : Approximately 229.16 g/mol

- InChI :

InChI=1S/C10H10FNO4/c1-15-10(12)6-7-3-4-9(11(13)14)8(5-7)2/h3-6H,2H2,1H3

The presence of both a fluoro and a nitro group significantly influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. Compounds with similar structures have shown minimal inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL against various pathogens, including strains of Mycobacterium tuberculosis . The combination of the nitro and fluoro substituents enhances the compound's interaction with biological targets, potentially affecting metabolic pathways critical for microbial survival.

The specific mechanism of action for this compound involves several pathways:

- Redox Reactions : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins.

- Binding Affinity : The fluoro group modifies the electronic properties of the compound, potentially increasing its binding affinity to various molecular targets involved in cellular signaling pathways .

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant antitubercular activity, suggesting its potential as a lead compound in drug development for tuberculosis treatment .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar fluoro-substituted compounds against cancer cell lines. Results indicated that certain derivatives showed IC50 values ranging from 36 to 80 μM , highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | Contains a fluoro and nitro group | Moderate antimicrobial activity |

| Methyl 2-(3-chloro-4-nitrophenyl)propanoate | Chlorine instead of fluorine | Lower potency compared to fluorinated analogs |

| Methyl 2-(3-bromo-4-nitrophenyl)propanoate | Bromine instead of fluorine | Similar activity but less effective than fluoro analogs |

The introduction of fluorine often enhances the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-fluoro-3-(4-nitrophenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : Reacting 2-fluoro-3-(4-nitrophenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours.

Nitration : Introducing the nitro group to the phenyl ring via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

- Critical parameters include temperature control to avoid hydrolysis of the ester group and stoichiometric ratios of nitrating agents to prevent over-nitration. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

- Data Table :

| Step | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Esterification | H₂SO₄ | 70 | 75 | 92% |

| Nitration | HNO₃/H₂SO₄ | 5 | 65 | 88% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent fluorine) and nitro group deshielding effects on aromatic protons.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.

- HPLC-MS : Assess purity (>95%) and molecular ion peak [M+H]⁺ at m/z 258.1 (theoretical).

- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of fluorine and nitro substituents on molecular geometry .

Advanced Research Questions

Q. How do electron-withdrawing groups (fluoro, nitro) influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- The nitro group at the para position enhances electrophilicity of the carbonyl carbon via resonance withdrawal, while the ortho-fluoro group sterically hinders nucleophilic attack.

- Experimental Design :

- Compare reaction rates with primary/secondary amines under identical conditions (e.g., DMF, 25°C).

- Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation energy differences.

- Data Contradictions : Some studies report faster aminolysis despite steric hindrance due to nitro’s strong electron-withdrawing effect, suggesting competing electronic/steric factors. Reconcile via Hammett plots or DFT calculations .

Q. What strategies resolve discrepancies in biological activity data for this compound across cell lines?

- Methodological Answer :

- Hypothesis Testing : Variability may arise from differences in cell permeability (fluorine’s lipophilicity vs. nitro’s polarity) or metabolic stability (ester hydrolysis rates).

- Experimental Framework :

Measure cellular uptake via LC-MS/MS in THP-1 vs. HEK293 cells.

Assess metabolic stability in liver microsomes (e.g., human vs. murine).

- Case Study : In THP-1 monocytes, the compound showed anti-inflammatory activity (IC₅₀ = 12 µM for IL-6 inhibition), while no effect in HEK293 cells was observed. This suggests cell-specific esterase activity or transporter expression .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) vs. COX-1. The nitro group’s orientation in the hydrophobic pocket may dictate selectivity.

- QSAR Analysis : Correlate substituent electronic parameters (σ, π) with IC₅₀ values from enzyme assays.

- Validation : Synthesize derivatives (e.g., replacing nitro with cyano) and compare predicted vs. experimental activity .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response data of this compound in enzyme inhibition assays?

- Methodological Answer :

-

Fit data to a four-parameter logistic model (e.g., GraphPad Prism):

Handling and Stability

Q. What are the best practices for storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.